molecular formula C16H12BrNO6 B3532871 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid

5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid

Cat. No. B3532871
M. Wt: 394.17 g/mol
InChI Key: DLLQSJCOTBURKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid, also known as BISA, is a synthetic compound that has been widely used in scientific research. BISA is a member of the family of isophthalic acid derivatives, which have been shown to have a variety of biological activities.

Scientific Research Applications

5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has also been used as a building block for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules, such as proteins or nucleic acids. This binding can result in changes in the conformation or activity of the biomolecule, leading to downstream effects.
Biochemical and physiological effects:
5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the detection of specific biomolecules, and the modulation of gene expression. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has also been shown to have potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid in lab experiments is its versatility and ease of synthesis. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid can be modified to include different functional groups or fluorophores, allowing for the detection of a wide range of biomolecules. However, one limitation of using 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid, including the development of new synthetic methods for the compound, the identification of specific biomolecules that 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid can bind to, and the exploration of its potential therapeutic applications. Additionally, the use of 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.

properties

IUPAC Name

5-[(5-bromo-2-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO6/c1-24-13-3-2-10(17)7-12(13)14(19)18-11-5-8(15(20)21)4-9(6-11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLQSJCOTBURKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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